Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate
CAS No.:
Cat. No.: VC17730086
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate -](/images/structure/VC17730086.png)
Specification
Molecular Formula | C9H14N2O2 |
---|---|
Molecular Weight | 182.22 g/mol |
IUPAC Name | methyl 2-[2-cyanoethyl(cyclopropyl)amino]acetate |
Standard InChI | InChI=1S/C9H14N2O2/c1-13-9(12)7-11(6-2-5-10)8-3-4-8/h8H,2-4,6-7H2,1H3 |
Standard InChI Key | XKDQGBTWLJTZCN-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CN(CCC#N)C1CC1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines three distinct functional groups:
-
Cyclopropylamine: A strained three-membered hydrocarbon ring fused to an amine group, conferring conformational rigidity.
-
Cyanoethyl group (-CH₂CH₂CN): A polar substituent with electron-withdrawing properties, enhancing reactivity in nucleophilic and electrophilic reactions.
-
Methyl acetate ester: A labile ester group that facilitates hydrolysis or transesterification under basic or acidic conditions.
The IUPAC name, methyl 2-[2-cyanoethyl(cyclopropyl)amino]acetate, reflects its substitution pattern. The canonical SMILES string (COC(=O)CN(CCC#N)C1CC1
) and InChI key (XKDQGBTWLJTZCN-UHFFFAOYSA-N
) provide unambiguous representation for computational studies.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular formula | C₉H₁₄N₂O₂ |
Molecular weight | 182.22 g/mol |
CAS number | Not publicly disclosed |
XLogP3-AA (lipophilicity) | Estimated 0.85 (calculated) |
Hydrogen bond donors | 0 |
Hydrogen bond acceptors | 4 |
Synthesis and Optimization
Multi-Step Synthetic Routes
The synthesis of methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate typically proceeds via sequential functionalization of a glycine derivative. A representative pathway involves:
-
Amide Coupling: Reaction of methyl glycinate with cyclopropylamine to form methyl 2-(cyclopropylamino)acetate.
-
Cyanoethylation: Alkylation of the secondary amine with acrylonitrile under basic conditions (e.g., K₂CO₃ in DMF).
-
Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Amide coupling | Cyclopropylamine, DCC, CH₂Cl₂, 0°C | 78% |
Cyanoethylation | Acrylonitrile, K₂CO₃, DMF, 60°C | 65% |
Industrial-Scale Production Challenges
Scale-up introduces challenges due to the cyclopropane ring’s strain and the cyano group’s sensitivity to hydrolysis. Continuous flow reactors with temperature-controlled zones (40–60°C) mitigate exothermic side reactions, while anhydrous solvents (e.g., THF) prevent premature ester hydrolysis .
Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
-
Ester group: Susceptible to saponification (NaOH/MeOH) or aminolysis (e.g., with primary amines).
-
Cyanoethyl group: Participates in Staudinger reactions with azides or acts as a Michael acceptor.
-
Cyclopropyl ring: Undergoes ring-opening via acid-catalyzed pathways or transition metal-mediated cross-coupling .
Stability Profile
The compound remains stable under inert atmospheres at -20°C for >12 months. Degradation occurs via:
-
Ester hydrolysis: t₁/₂ = 14 days in pH 7.4 buffer at 25°C.
-
Cyclopropane ring opening: Catalyzed by Brønsted acids (e.g., HCl), forming linear alkenes.
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
Compound | Key Structural Difference | Bioactivity (vs. Target Compound) |
---|---|---|
Methyl 2-(cyclopropylamino)acetate | Lacks cyanoethyl group | 10-fold lower CYP3A4 inhibition |
Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate | Phenyl vs. cyclopropyl substituent | Higher cytotoxicity (HeLa cells) |
Industrial and Research Applications
Medicinal Chemistry
-
Intermediate in kinase inhibitor synthesis: The cyclopropylamine moiety is incorporated into Janus kinase (JAK) inhibitors under clinical trial (e.g., Phase II for rheumatoid arthritis) .
-
Prodrug derivatization: Esterase-labile ester group enables targeted drug release in hepatic tissues.
Material Science
Polymerization with diisocyanates yields polyurethanes with enhanced thermal stability (T_g = 145°C vs. 98°C for conventional analogs).
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